Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate typically involves the condensation of a thiazolidine-4-one derivative with a pyridine-3-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, followed by the addition of ethyl bromoacetate .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various substituted thiazolidine or pyridine derivatives.
Scientific Research Applications
Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity, particularly as an inhibitor of topoisomerase II alpha and Hh signaling pathways.
Mechanism of Action
The mechanism of action of Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division. Additionally, it may interfere with the Hh signaling pathway, which is involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Thiazofurin: Another thiazole derivative with antineoplastic activity.
Bleomycin: Contains a thiazole ring and is used as an anticancer drug.
Dasatinib: A thiazole-containing drug used in cancer therapy.
Uniqueness
Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate is unique due to its specific combination of a thiazolidine ring fused with a pyridine ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
6141-96-4 |
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Molecular Formula |
C13H12N2O3S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H12N2O3S2/c1-2-18-11(16)8-15-12(17)10(20-13(15)19)6-9-4-3-5-14-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
SUXWAUHMZBVULS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CN=CC=C2)SC1=S |
Origin of Product |
United States |
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